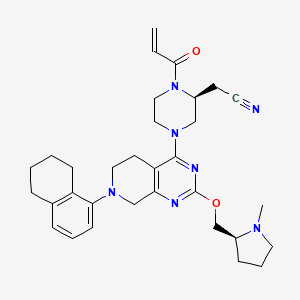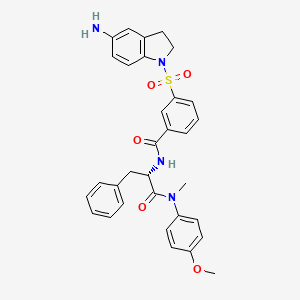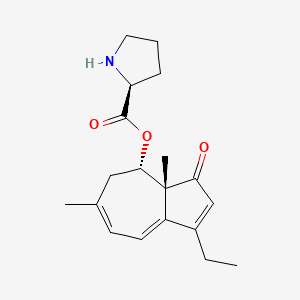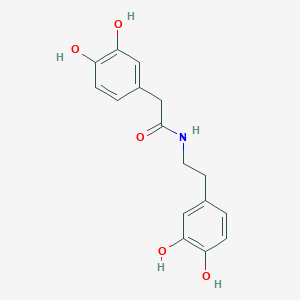
Biotin-PEG3-pyridinrthiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-pyridinrthiol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and a pyridinethiol group. This compound is primarily used in biotinylation, a process that attaches biotin to proteins and other molecules, facilitating their detection and purification. The PEG linker enhances the solubility and flexibility of the compound, while the pyridinethiol group provides a reactive site for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-pyridinrthiol typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.
Introduction of Pyridinethiol: Finally, the PEGylated biotin is reacted with a pyridinethiol derivative to introduce the pyridinethiol group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and pyridinethiol derivatives are synthesized and purified.
Automated Coupling: Automated systems are used to couple biotin with PEG and subsequently with pyridinethiol under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-pyridinrthiol undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiol group in pyridinethiol can be oxidized to form disulfides or reduced back to thiols.
Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin, facilitating biotinylation
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed
Major Products:
Scientific Research Applications
Biotin-PEG3-pyridinrthiol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Used in the production of biotinylated reagents and in the purification of biotin-binding proteins .
Mechanism of Action
The mechanism of action of Biotin-PEG3-pyridinrthiol involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.
PEG Linker: The PEG linker provides flexibility and solubility, reducing steric hindrance and enhancing the interaction between biotin and its target.
Pyridinethiol Group: The thiol group can form covalent bonds with other molecules, allowing for further chemical modifications
Comparison with Similar Compounds
Biotin-PEG2-pyridinrthiol: Similar structure but with a shorter PEG linker.
Psoralen-PEG3-biotin: Contains a psoralen group instead of pyridinethiol, used for crosslinking nucleic acids.
Aminomethyltrioxsalen-PEG3-biotin: Another nucleic acid crosslinker with a different reactive group .
Uniqueness: Biotin-PEG3-pyridinrthiol is unique due to its combination of biotin, PEG linker, and pyridinethiol group, providing a versatile tool for biotinylation and chemical modifications. The PEG linker enhances solubility and reduces steric hindrance, while the pyridinethiol group offers additional reactivity .
Properties
Molecular Formula |
C23H36N4O5S3 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C23H36N4O5S3/c28-20(6-2-1-5-19-22-18(17-33-19)26-23(29)27-22)24-9-10-30-11-12-31-13-14-32-15-16-34-35-21-7-3-4-8-25-21/h3-4,7-8,18-19,22H,1-2,5-6,9-17H2,(H,24,28)(H2,26,27,29)/t18-,19-,22-/m0/s1 |
InChI Key |
QMYAWSMQFKWZGY-IPJJNNNSSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




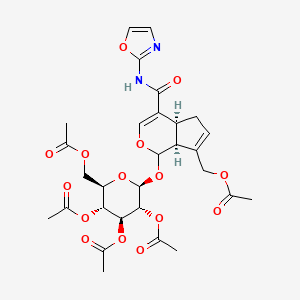
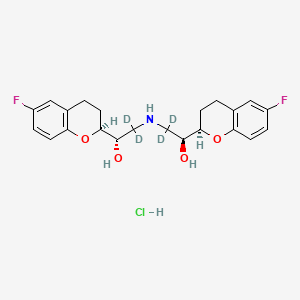
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
